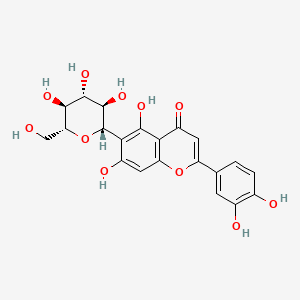

Isoorientin

説明

This compound has been reported in Gleditsia sinensis, Cecropia hololeuca, and other organisms with data available.

isolated from Swertia japonica; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBRNZZJSYPIDI-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962609 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-42-1 | |

| Record name | Isoorientin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoorientin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOORIENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A37342TIX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of Isoorientin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoorientin, a C-glycosylflavone of luteolin, is a promising natural compound with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. Its therapeutic potential has spurred significant interest in identifying and quantifying its natural sources for research and drug development purposes. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It is found in various families of plants, with significant concentrations in the leaves, flowers, and fruits. Key plant families and species rich in this compound include:

-

Passifloraceae: The genus Passiflora (passionflower) is a well-documented source of this compound. Several species, including Passiflora edulis (passion fruit), Passiflora incarnata, and Passiflora caerulea, contain notable amounts of this flavonoid.[1][2]

-

Gentianaceae: Many species within the Gentiana genus are rich in this compound. Gentiana olivieri has been identified as a particularly potent source, with this compound being its main hypoglycemic component.[3]

-

Poaceae: This family includes common cereals and bamboos. Bamboo leaves, in particular, are a significant and commercially viable source of this compound.[4]

-

Fabaceae: Legumes such as Pueraria tuberosa (Kudzu) are known to contain this compound.

-

Verbenaceae: Vitex negundo is another medicinal plant recognized for its this compound content.

Other notable sources include the Açaí palm (Euterpe oleracea), Swertia japonica, and common buckwheat (Fagopyrum esculentum).[5]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for quantifying this compound.

Table 1: Quantitative Data of this compound in Various Natural Sources

| Plant Species | Plant Part | This compound Content (%) | Analytical Method | Reference |

| Gentiana olivieri | Leaves | 3.70 | HPLC-UV | Not available |

| Gentiana olivieri | Flowers | 3.28 | HPLC-UV | Not available |

| Gentiana gelida | Flowers | 3.52 | HPLC-UV | Not available |

| Gentiana asclepiadea | Leaves | 3.07 | HPLC-UV | Not available |

| Gentiana cruciata | Leaves | 2.27 | HPLC-UV | Not available |

| Passiflora alata | Leaves | 1.115 | HPLC-UV | Not available |

| Passiflora edulis | Leaves | 1.095 | HPLC-UV | Not available |

| Passiflora caerulea | Leaves | 1.590 | HPLC-UV | Not available |

| Passiflora incarnata | Leaves | 1.584 | HPLC-UV | Not available |

| Bamboo Leaves | Not specified | >2 | Not specified |

Experimental Protocols

Extraction and Isolation of this compound from Bamboo Leaves

This protocol describes a method for obtaining high-purity this compound from bamboo leaf flavones.

a. Crude Extract Preparation:

-

Dissolve commercially available bamboo leaf flavones in anhydrous ethanol.

-

Filter the solution to obtain a crude this compound extract.

b. Column Chromatography Purification:

-

Prepare a chromatography column with a hybrid resin composed of polyamide resin and silica gel (2:8 mass ratio).

-

Load the crude this compound extract onto the column.

-

Elute the column with a stepwise gradient of ethanol and isopropanol solutions:

-

80% aqueous ethanol

-

40-60% isopropanol in ethanol

-

90% isopropanol in ethanol

-

-

Collect the fractions eluted with 90% isopropanol in ethanol, which will contain the this compound.

c. Recrystallization:

-

Evaporate the collected fractions to approximately 30% of the original volume.

-

Add an equal volume of deionized water and stir to induce crystallization at 20°C for 7 hours.

-

Remove the supernatant and redissolve the crystals in anhydrous ethanol.

-

Repeat the evaporation and crystallization steps.

-

Filter the final crystals and wash with deionized water until no alcohol odor remains.

-

Dry the purified this compound crystals under reduced pressure at 60°C.

Extraction and Purification of Flavonoids from Passiflora Leaves

This protocol outlines a general method for the extraction and purification of flavonoids, including this compound, from Passiflora leaves.

a. Extraction:

-

Triturate dried plant material (500 g) and immerse in 2 L of 70% aqueous ethanol.

-

Agitate the mixture mechanically for 6 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

b. Liquid-Liquid Partitioning:

-

Solubilize the crude extract in 1 L of 70% aqueous ethanol and filter.

-

Perform sequential liquid-liquid partitioning with n-hexane, dichloromethane, ethyl acetate, and butanol.

-

Evaporate the solvents from each fraction to dryness under reduced pressure. The butanol fraction is typically enriched with C-glycosylflavonoids like this compound.

c. Column Chromatography:

-

Solubilize the butanol extract (3 g) in 5 mL of methanol.

-

Fractionate the extract using a Sephadex LH-20 column with methanol as the eluent.

-

Analyze the collected fractions by LC-DAD-MS to identify those containing this compound.

Isolation of this compound from Gentiana olivieri

This protocol describes the bioassay-guided fractionation for the isolation of this compound.

a. Extraction:

-

Prepare a methanolic extract of the flowering herbs of Gentiana olivieri.

b. Fractionation:

-

Subject the methanolic extract to bioassay-guided fractionation, which involves separating the extract into different fractions and testing each for its biological activity (in this case, hypoglycemic effect).

-

The ethyl acetate fraction is typically found to be the most active.

c. Column Chromatography:

-

Perform silica gel column chromatography on the active ethyl acetate fraction to isolate the main active ingredient, which is identified as this compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in plant extracts.

a. Sample Preparation:

-

Prepare extracts of the plant material using a suitable solvent (e.g., methanol or ethanol-water mixtures).

-

Filter the extracts through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 350 nm.

-

Quantification: Use a calibration curve of a pure this compound standard.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory and Neuroprotective Pathways

This compound has been shown to attenuate inflammatory responses and exert neuroprotective effects by inhibiting the activation of microglia. This is achieved through the regulation of multiple interconnected pathways.

Caption: this compound's anti-inflammatory and neuroprotective mechanisms.

This pathway illustrates that Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Glycogen Synthase Kinase 3β (GSK3β), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines and subsequent neuroinflammation. This compound counteracts this by inhibiting GSK3β, NF-κB, and MAPKs, while activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1), ultimately leading to neuroprotection.

AMPK/AKT/Nrf2 Signaling Pathway in Neuroprotection

This compound has also been shown to protect neuronal cells from toxicity by activating the AMP-activated protein kinase (AMPK) and Protein Kinase B (AKT) pathways, which converge on Nrf2 activation.

Caption: this compound-mediated neuroprotection via the AMPK/AKT/Nrf2 pathway.

This diagram shows that this compound activates both AMPK and AKT, leading to the activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), which in turn upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby conferring neuroprotection.

Conclusion

This compound is a readily available natural flavonoid with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources, robust methods for its extraction, purification, and quantification, and insights into its molecular mechanisms of action. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this compound. The continued investigation into this compound holds promise for the development of novel therapies for a range of diseases.

References

- 1. academicjournals.org [academicjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Hypoglycaemic activity of Gentiana olivieri and isolation of the active constituent through bioassay-directed fractionation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102285976A - Method for extracting this compound from bamboo leaf flavones - Google Patents [patents.google.com]

- 5. Showing Compound this compound (FDB012395) - FooDB [foodb.ca]

In Vitro Mechanisms of Action of Isoorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoorientin, a naturally occurring flavonoid C-glycoside found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities.[1] In vitro studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1][2][3] This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on the core signaling pathways and cellular processes it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins involved in inflammation. Furthermore, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. This inhibition leads to the downregulation of various pro-inflammatory cytokines and enzymes. Another identified mechanism involves the regulation of glycogen synthase kinase 3β (GSK3β), which can influence inflammatory responses.

Quantitative Data: Anti-inflammatory Activity

| Target/Parameter | Cell Line | Method | Concentration/IC50 | Observed Effect | Reference |

| COX-2 | - | Spectroscopic/Polarographic | IC50: 39 µM | Potent inhibition | |

| TNF-α, IL-6, IL-1β | RAW 264.7 macrophages | ELISA | Not specified | Reduced expression | |

| iNOS, 5-LOX | RAW 264.7 macrophages | Western Blot | Not specified | Reduced expression | |

| NF-κB | RAW 264.7 macrophages | Western Blot | Not specified | Inactivation | |

| GSK3β | RAW264.7 macrophages | Western Blot | Not specified | Increased phosphorylation (inactivation) |

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: this compound's anti-inflammatory mechanism.

Antioxidant Mechanisms of Action

The antioxidant properties of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This activation of the Nrf2 pathway is mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. By enhancing the cellular antioxidant defense system, this compound helps to mitigate oxidative stress and protect cells from oxidative damage.

Quantitative Data: Antioxidant Activity

| Target/Parameter | Cell Line | Method | Concentration | Observed Effect | Reference |

| Nrf2 | HepG2 | Western Blot | 5 µg/mL | Upregulation and activation | |

| NQO1 | HepG2 | Western Blot | Not specified | Increased protein levels | |

| SOD, HO-1, NQO-1 | Chondrocytes | Western Blot | 20 µM | Increased levels | |

| MDA | Chondrocytes | Biochemical Assay | 20 µM | Reduced levels | |

| ROS | Chondrocytes | Fluorescence Microscopy | 20 µM | Inhibited H2O2-induced ROS |

Signaling Pathway Diagram: Antioxidant Action

Caption: this compound's antioxidant mechanism.

Anticancer and Pro-Apoptotic Mechanisms of Action

This compound has demonstrated significant anticancer activity in various cancer cell lines through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion.

One of the key pathways implicated in this compound-induced apoptosis is the activation of AMP-activated protein kinase (AMPK). AMPK activation can lead to the modulation of downstream targets that control cell growth and apoptosis. This compound also induces apoptosis by increasing the production of reactive oxygen species (ROS), which in turn mediates the MAPK/STAT3/NF-κB signaling pathways. Furthermore, this compound has been shown to regulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.

In addition to inducing apoptosis, this compound inhibits the migration and invasion of cancer cells by reversing the epithelial-mesenchymal transition (EMT). This is evidenced by the increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker N-cadherin and matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.

Quantitative Data: Anticancer and Pro-Apoptotic Activity

| Target/Parameter | Cell Line(s) | Method | Concentration | Observed Effect | Reference |

| Cell Viability | Pancreatic (PATU-8988, PANC-1) | CCK-8 Assay | 20-160 µM | Dose-dependent inhibition | |

| Apoptosis | Pancreatic (PATU-8988, PANC-1) | Flow Cytometry | 20-160 µM | Increased apoptosis | |

| p-AMPK | Pancreatic (PATU-8988, PANC-1) | Western Blot | 20-320 µM | Increased expression | |

| Bcl-2 | Pancreatic | Western Blot | Not specified | Decreased expression | |

| Bax | Pancreatic | Western Blot | Not specified | Increased expression | |

| E-cadherin | Pancreatic | Western Blot | 20-160 µM | Increased expression | |

| N-cadherin, MMP-2, MMP-9 | Pancreatic | Western Blot | 20-160 µM | Decreased expression | |

| VEGF | Pancreatic | ELISA | 20-160 µM | Decreased secretion | |

| ROS Accumulation | Gastric (AGS) | Flow Cytometry | Not specified | Time-dependent increase |

Signaling Pathway Diagram: Pro-Apoptotic Action

Caption: this compound's pro-apoptotic mechanism.

Experimental Protocols

COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound on COX-2.

-

Reagents and Materials:

-

Purified recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Amplex™ Red reagent (or other suitable detection reagent)

-

Heme

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence (e.g., λex = 535 nm, λem = 590 nm) in a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Western Blot Analysis for Signaling Proteins

This protocol provides a general workflow for detecting changes in protein expression levels (e.g., p-AMPK, Nrf2, Bcl-2) in response to this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, PANC-1) and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle for a specified duration.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

-

Transwell Migration and Invasion Assay

This protocol describes a method to assess the effect of this compound on cancer cell migration and invasion.

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium overnight.

-

-

Assay Setup:

-

For invasion assays, coat the upper surface of Transwell inserts (8.0 µm pore size) with Matrigel. For migration assays, no coating is needed.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 24 hours).

-

-

Staining and Quantification:

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with a solution such as 0.1% crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Visualize and count the stained cells in several random fields under a microscope.

-

Express the results as the average number of migrated/invaded cells per field or as a percentage relative to the control.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol details a common method for quantifying apoptosis induced by this compound.

-

Cell Treatment:

-

Treat cells with different concentrations of this compound or vehicle control for a specified time to induce apoptosis.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Add more 1X binding buffer to each sample.

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

The in vitro evidence strongly suggests that this compound possesses multifaceted pharmacological properties, primarily driven by its anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate key signaling pathways such as NF-κB, Nrf2/PI3K/Akt, and AMPK highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation. This technical guide provides a comprehensive summary of the current understanding of this compound's in vitro mechanisms of action, along with foundational experimental protocols to aid in future research and development. Further investigation is warranted to fully elucidate its therapeutic potential and translate these in vitro findings into clinical applications.

References

- 1. rsc.org [rsc.org]

- 2. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of Isoorientin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted biological activities of isoorientin, a naturally occurring C-glucosyl flavone. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its robust pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows to facilitate further research and drug development efforts.

Overview of Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1] These foundational activities underpin its efficacy in various disease models, including metabolic disorders, cancer, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide will delve into the quantitative assessment and mechanistic pathways of these key biological activities.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and invasion, and downregulation of angiogenesis.[3]

| Cell Line | Cancer Type | Assay | Key Finding | Concentration/Dose | Reference |

| HT-29 | Human Colorectal Adenocarcinoma | XTT Assay | IC50 | 125 µM (at 48h) | |

| PANC-1 | Human Pancreatic Cancer | CCK8 Assay | Significant decrease in cell viability | 20, 40, 80, 160 µM | |

| PATU-8988 | Human Pancreatic Cancer | CCK8 Assay | Significant decrease in cell viability | 20, 40, 80, 160 µM | |

| HepG2 | Human Hepatocellular Carcinoma | Not Specified | Reduced proliferation | Not Specified | |

| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Similar effects on cell viability | Not Specified |

The cytotoxic effect of this compound on cancer cells is commonly determined using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay.

-

Cell Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for specific time points (e.g., 24, 48, 72 hours).

-

XTT Reagent Addition: Following treatment, add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well.

-

Incubation: Incubate the plates for a specified period (e.g., 4 hours) at 37°C in a humidified CO2 incubator. During this time, metabolically active cells reduce the XTT tetrazolium salt to a formazan dye.

-

Spectrophotometric Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% inhibitory concentration (IC50) value is determined from the dose-response curve.

This compound exerts its anticancer effects in pancreatic cancer, in part, by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK can lead to the inhibition of downstream targets involved in cell growth and proliferation, while promoting apoptosis and reducing cell migration and invasion.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory activity in both in vitro and in vivo models. It acts by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

| Model | Species | Key Finding | Effective Dose | Reference |

| Carrageenan-induced hind paw edema | Mice | Significant anti-inflammatory activity | 15 and 30 mg/kg | |

| p-Benzoquinone-induced writhing test | Mice | Significant anti-nociceptive activity | 15 and 30 mg/kg | |

| Carrageenan-induced air pouch | Mice | Reduced cellular infiltration | Not Specified |

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one week.

-

Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

-

Compound Administration: Administer this compound (e.g., 15 and 30 mg/kg, intraperitoneally) or a vehicle control to the animals.

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

This compound attenuates neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia. This leads to a reduction in the production of pro-inflammatory cytokines and enzymes like TNF-α, IL-1β, iNOS, and COX-2.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its diverse pharmacological effects. It can act as a direct radical scavenger and also enhance the endogenous antioxidant defense systems by activating the Nrf2 pathway.

| Assay | Model System | Key Finding | Value | Reference |

| DPPH Radical Scavenging | Chemical Assay | More potent than Trolox, BHT | Not Specified | |

| Superoxide Anion Scavenging | Xanthine/Xanthine Oxidase | IC50 | 9.0 ± 0.8 µM | |

| LDL Oxidation Inhibition | Cu2+-induced human LDL | Inhibition of oxidation | Effective |

This assay is a common and rapid method to screen for antioxidant activity.

-

Reagent Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add different concentrations of this compound to the DPPH solution. Include a control (DPPH solution without the sample) and a blank (solvent without DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The results can be expressed as an IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

This compound upregulates and activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant and detoxification genes. This effect is dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

Neuroprotective Effects

This compound has shown promise in ameliorating cognitive impairments and protecting against neuronal damage. Its neuroprotective mechanisms involve restoring cholinergic system function, enhancing antioxidant defenses, and modulating critical signaling pathways in the brain.

| Model | Species | Key Finding | Effective Dose | Reference |

| Scopolamine-induced cognitive impairment | Mice | Significant improvement in learning and memory | 5 and 10 mg/kg, p.o. | |

| LPS-induced microglia activation | Mouse microglia cells (BV-2) | Inhibition of pro-inflammatory responses | Not Specified |

This behavioral test is used to assess short-term spatial working memory in rodents.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Animal Model: Induce cognitive impairment in mice using an agent like scopolamine (1 mg/kg, i.p.).

-

Treatment: Administer this compound (e.g., 5 and 10 mg/kg, orally) for a specified period before the test.

-

Testing Procedure: Place a mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes). Record the sequence of arm entries.

-

Data Analysis: An "alternation" is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternation as [(Number of alternations) / (Total number of arm entries - 2)] * 100. An increase in the alternation percentage in the this compound-treated group compared to the scopolamine-only group indicates an improvement in spatial working memory.

This compound can reverse cognitive deficits by upregulating the expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF) in the hippocampus and frontal cortex.

Metabolic Regulation

This compound has beneficial effects on metabolic health, including ameliorating hyperglycemia, hyperlipidemia, and insulin resistance.

| Model | Species | Key Finding | Treatment | Reference |

| Alloxan-induced diabetic rats | Rats | Significant reduction in blood glucose | 200 mg/kg (with lupeol) | |

| High-fructose-fed mice | Mice | Reduced serum lipid parameters | Not Specified | |

| Palmitate-exposed 3T3-L1 adipocytes | In Vitro | Improved glucose uptake, blocked lipid accumulation | 10 µM |

This workflow outlines the screening of this compound for its effects on insulin resistance in adipocytes.

Conclusion

This compound is a promising flavonoid with a wide array of biological activities that are relevant to the treatment of several major human diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Mechanistic studies consistently point towards its ability to modulate fundamental signaling pathways involved in inflammation, oxidative stress, cell survival, and metabolism, making it a compelling candidate for further preclinical and clinical investigation.

References

Isoorientin: A Deep Dive into its Neuroprotective Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isoorientin, a C-glycosylflavone found in various medicinal and dietary plants, has emerged as a promising natural compound with significant neuroprotective potential.[1] Extensive research has demonstrated its ability to counteract key pathological processes implicated in neurodegenerative diseases, primarily through its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanisms of Action: A Multi-Targeted Approach

This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in cellular stress responses, inflammation, and survival. The primary mechanisms of action include the activation of the Nrf2/HO-1 antioxidant pathway, and the inhibition of the pro-inflammatory NF-κB and GSK3β signaling cascades.

Antioxidant Effects via the Nrf2/HO-1 Pathway

A cornerstone of this compound's neuroprotective activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these enzymes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

Anti-inflammatory Effects through Inhibition of NF-κB and GSK3β Signaling

Neuroinflammation, often mediated by activated microglia, is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) and glycogen synthase kinase 3 beta (GSK3β) signaling pathways.[2]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Nuclear p65 then promotes the transcription of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This compound prevents the degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and inhibiting the production of these inflammatory molecules.[3]

Furthermore, this compound acts as a GSK3β inhibitor. Overactivation of GSK3β is implicated in neuroinflammation. By inhibiting GSK3β, this compound further suppresses the inflammatory cascade.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.

Table 1: In Vitro Neuroprotective Effects of this compound

| Experimental Model | Cell Line | Treatment | Key Findings | Reference |

| LPS-induced Neuroinflammation | BV-2 microglia | This compound (various concentrations) + LPS (1 µg/mL) | Significantly decreased production of NO, TNF-α, and IL-1β. Inhibited iNOS and COX-2 protein expression. | |

| 6-OHDA-induced Neurotoxicity | SH-SY5Y neuroblastoma | This compound pretreatment followed by 6-OHDA | Increased cell viability and attenuated apoptosis. Reduced intracellular ROS production. | |

| Aβ-induced Neuroinflammation | BV-2 microglia | This compound pretreatment followed by Aβ₂₅₋₃₅ | Inhibited the expression of iNOS, COX-2, TNF-α, and IL-6. | |

| H₂O₂-induced Oxidative Stress | PC12 cells | This compound pretreatment followed by H₂O₂ | Increased cell viability and reduced LDH release. | N/A |

Table 2: In Vivo Neuroprotective Effects of this compound

| Experimental Model | Animal Model | Treatment | Key Findings | Reference |

| Scopolamine-induced Cognitive Impairment | Mice | This compound (5 and 10 mg/kg, p.o.) | Significantly improved cognitive function in Y-maze and passive avoidance tests. Restored cholinergic system activity and antioxidant defense. | |

| Alzheimer's Disease Model | APP/PS1 mice | This compound (high dose) | Decreased amyloid-beta deposition in the cortex (38.1%) and hippocampus (45.2%). Reduced brain phospho-Tau levels. | |

| Cerebral Ischemia/Reperfusion Injury | Rats | This compound | Reduced infarct volume and neurological deficit scores. | N/A |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neuroprotective properties of this compound.

In Vitro Studies

1. Cell Culture and Treatment for Neuroinflammation Model:

-

Cell Line: Murine microglial BV-2 cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Cell Viability Assay (MTT Assay):

-

Following treatment, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

-

Cells are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

An equal volume of cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

After a short incubation period at room temperature, the absorbance is measured at 540 nm.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions, which typically involves coating a microplate with a capture antibody, adding the samples and standards, followed by a detection antibody, and a substrate for color development.

-

The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

5. Western Blot Analysis for Protein Expression:

-

Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, HO-1, p-p65, IκBα) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Studies

1. Animal Models:

-

Scopolamine-Induced Amnesia Model: Mice are intraperitoneally (i.p.) injected with scopolamine (e.g., 1 mg/kg) to induce cognitive deficits. This compound is typically administered orally (p.o.) for a set period before the scopolamine challenge and behavioral testing.

-

APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations, are used to model the amyloid pathology of Alzheimer's disease. This compound is administered over a chronic period (e.g., several months).

2. Behavioral Tests:

-

Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternation (entering a different arm in each of three consecutive entries) is calculated.

-

Passive Avoidance Test: This test evaluates long-term memory based on fear conditioning. The apparatus consists of a light and a dark compartment. During training, mice receive a mild foot shock upon entering the dark compartment. In the test session, the latency to enter the dark compartment is measured.

3. Biochemical Analysis of Brain Tissue:

-

Following behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected.

-

The tissues are homogenized for various biochemical assays, including:

-

ELISA: To measure levels of Aβ peptides and inflammatory cytokines.

-

Western Blotting: To analyze the expression of key proteins in the signaling pathways of interest.

-

Immunohistochemistry: To visualize the localization and expression of specific proteins (e.g., Aβ plaques, p-Tau) in brain sections.

-

Conclusion and Future Directions

The evidence strongly supports the neuroprotective properties of this compound, highlighting its potential as a therapeutic agent for neurodegenerative diseases. Its multi-targeted approach, involving the simultaneous modulation of antioxidant and anti-inflammatory pathways, makes it a particularly attractive candidate for complex multifactorial diseases like Alzheimer's and Parkinson's.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To optimize dosage and delivery methods for effective central nervous system penetration.

-

Long-term Efficacy and Safety Studies: In various animal models of neurodegeneration to further validate its therapeutic potential.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with neurodegenerative conditions.

-

Structure-Activity Relationship Studies: To identify even more potent and specific derivatives of this compound for drug development.

References

- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection of this compound against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates lipopolysaccharide-induced pro-inflammatory responses through down-regulation of ROS-related MAPK/NF-κB signaling pathway in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanisms of Isoorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoorientin, a naturally occurring C-glycosylflavone found in various plants, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and activation of the Nrf2/HO-1 antioxidant pathway.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, this compound inhibits the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5] As a result, the translocation of the NF-κB p65 subunit to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a critical role in cellular responses to external stressors, including inflammation. This compound has been demonstrated to block the activation of MAPKs in LPS-activated mouse microglial (BV-2) cells. By inhibiting the phosphorylation of ERK1/2, JNK, and p38, this compound disrupts the downstream signaling cascade that leads to the production of inflammatory mediators. This inhibition of MAPK activation contributes significantly to its overall anti-inflammatory effect.

Suppression of the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. In models of lipopolysaccharide (LPS)-induced acute lung injury, this compound suppressed the overexpression of NLRP3, caspase-1, and ASC. This inhibitory action on the NLRP3 inflammasome is a key mechanism for its potent anti-inflammatory effects, particularly in reducing IL-1β levels.

Activation of Nrf2/HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, this compound also demonstrates protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This compound promotes the expression of Nrf2 and HO-1 while down-regulating Keap1, an inhibitor of Nrf2. This activation of the Nrf2 pathway enhances the cellular antioxidant defense, thereby mitigating oxidative stress, a key component of the inflammatory process.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | This compound Concentration | Measured Effect | % Inhibition / Fold Change | Reference |

| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | COX-2 Expression | Dose-dependent decrease | |

| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | iNOS Expression | Dose-dependent decrease | |

| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | TNF-α Expression | Dose-dependent decrease | |

| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | IL-1β Expression | Dose-dependent decrease | |

| BV-2 | LPS | Not specified | TNF-α Production | Significant decrease | |

| BV-2 | LPS | Not specified | IL-1β Production | Significant decrease | |

| BV-2 | Aβ25-35 | Not specified | iNOS Expression | Inhibition | |

| BV-2 | Aβ25-35 | Not specified | COX-2 Expression | Inhibition |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | This compound Dosage | Measured Effect | % Inhibition / Fold Change | Reference |

| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | Paw Edema | Significant reduction | |

| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | COX-2 Expression | Dose-dependent decrease | |

| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | TNF-α Expression | Dose-dependent decrease | |

| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | IL-1β Expression | Dose-dependent decrease | |

| Mice | LPS | 40 mg/kg | Lung Wet/Dry Ratio | Significant decrease | |

| Mice | LPS | 40 mg/kg | IL-6 in BALF | Significant decrease |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified duration (e.g., 3-4 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further period (e.g., 16-24 hours).

-

Measurement of Inflammatory Mediators:

-

Western Blotting: Cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against COX-2, iNOS, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

ELISA: The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male BALB/c mice are used for the study.

-

Treatment: Animals are administered this compound (e.g., 10 and 20 mg/kg body weight) or a vehicle control intraperitoneally. A positive control group may receive a standard anti-inflammatory drug like celecoxib.

-

Induction of Inflammation: One hour after treatment, paw inflammation is induced by a subcutaneous injection of a 1% carrageenan solution into the plantar surface of the left hind paw.

-

Measurement of Edema: The thickness of the paw is measured at various time points after carrageenan injection using a digital caliper. The percentage of inhibition of edema is calculated by comparing the paw thickness in the treated groups to the control group.

-

Histopathological and Biochemical Analysis: At the end of the experiment, paw tissues can be collected for histopathological examination to assess cellular infiltration and for biochemical assays (e.g., Western blot, ELISA) to measure the expression of inflammatory markers.

Conclusion

This compound exhibits a multi-pronged anti-inflammatory effect by targeting key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, while simultaneously bolstering the cellular antioxidant defense system through the Nrf2 pathway. The quantitative data from both in vitro and in vivo studies robustly support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a novel anti-inflammatory drug. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of inflammation research and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A dietary flavone with the potential to ameliorate diverse metabolic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Amyloid β25–35-Induced Neuronal Inflammation in BV2 Cells by Blocking the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Capacity of Isoorientin in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoorientin, a C-glycosylflavone found in various plant species, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound in biological systems, focusing on its mechanisms of action, quantitative efficacy, and the signaling pathways it modulates. Through a detailed examination of in vitro and in vivo studies, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound (luteolin-6-C-glucoside) has emerged as a promising natural antioxidant. Its unique chemical structure, featuring a C-glycosyl moiety, contributes to its stability and bioavailability. This guide delves into the multifaceted antioxidant activities of this compound, encompassing direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound exhibits significant direct radical scavenging activity against various free radicals. This capacity is a fundamental aspect of its antioxidant properties, allowing it to neutralize ROS and reactive nitrogen species (RNS) directly.

Data Presentation: In Vitro Radical Scavenging Assays

The following table summarizes the quantitative data from various in vitro assays demonstrating the radical scavenging efficacy of this compound.

| Assay | Target Radical | IC50 Value (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |

| DPPH | 1,1-diphenyl-2-picrylhydrazyl | Varies (e.g., more potent than BHT) | Trolox, BHT | - | [1] |

| Superoxide Anion Scavenging | Superoxide anion (O2•−) | 9.0 ± 0.8 | - | - | [1] |

| Peroxyl Radical Scavenging | Peroxyl radicals (ROO•) | Stoichiometry factor: 1.8 ± 0.1 | - | - | [1] |

| Hydroxyl Radical Scavenging | Hydroxyl radicals (•OH) | Second-order rate constant: 2.6 x 10^10 M⁻¹s⁻¹ | - | - | [1] |

Note: IC50 values can vary between studies due to different experimental conditions. BHT stands for butylated hydroxytoluene.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2]

-

Reaction Mixture: A defined volume of the test sample (this compound at various concentrations) is added to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A specific volume of the test sample (this compound at various concentrations) is mixed with the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes) in the dark.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

-

TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Modulation of Endogenous Antioxidant Defense Systems

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense by upregulating the expression and activity of antioxidant enzymes.

Data Presentation: In Vivo and Cellular Studies

The following table summarizes the effects of this compound on key antioxidant enzymes and markers of oxidative stress.

| Biological System | Model | This compound Treatment | Effect on Antioxidant Enzymes | Effect on Oxidative Stress Markers | Source |

| HepG2 cells | Oxidative damage model | Pre-treatment with this compound | Increased levels of NQO1 | Protective effect against reactive oxygen intermediates | |

| Chondrocytes | H₂O₂-induced oxidative stress | Pre-treatment with ISO | Increased SOD, HO-1, and NQO-1 levels | Reduced MDA levels and intracellular ROS | |

| Mice | Acetaminophen (APAP)-induced hepatotoxicity | This compound treatment | Decreased SOD and GSH depletion | Decreased MDA formation | |

| Mice | High-fructose-fed | This compound treatment | Enhanced antioxidant enzyme activities | Ameliorated hepatic oxidative injury | |

| Diabetic Rats | Alloxan-induced diabetes | This compound treatment | Ameliorated levels of SOD, GSH, and CAT | Reduced oxidative stress |

Abbreviations: NQO1 - NAD(P)H:quinone oxidoreductase 1; SOD - Superoxide Dismutase; HO-1 - Heme Oxygenase-1; MDA - Malondialdehyde; ROS - Reactive Oxygen Species; GSH - Glutathione; CAT - Catalase.

Experimental Protocols

This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS within cells.

-

Cell Culture: A suitable cell line (e.g., HepG2) is cultured in a multi-well plate.

-

Loading with Fluorescent Probe: The cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

-

Treatment: The cells are treated with this compound at various concentrations.

-

Induction of Oxidative Stress: A ROS generator (e.g., H₂O₂ or AAPH) is added to the cells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

-

Calculation of CAA: The antioxidant activity is quantified by calculating the area under the fluorescence curve, with and without the antioxidant.

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Sample Preparation: Biological samples (e.g., tissue homogenates or cell lysates) are prepared.

-

Reaction with Thiobarbituric Acid (TBA): The sample is mixed with a solution of TBA and heated (e.g., at 95°C for 60 minutes). MDA reacts with TBA to form a pink-colored complex.

-

Extraction: The colored complex is extracted with a solvent like n-butanol.

-

Spectrophotometric Measurement: The absorbance of the extracted complex is measured at a specific wavelength (typically 532 nm).

-

Quantification: The concentration of MDA is determined by using a standard curve prepared with a known concentration of MDA.

Modulation of Signaling Pathways

This compound exerts its antioxidant effects not only by direct scavenging and enzyme upregulation but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: this compound activates the Nrf2/ARE signaling pathway.

PI3K/Akt and MAPK Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways are also involved in mediating the antioxidant effects of this compound. Activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inactivation of GSK3β, which in turn promotes Nrf2 activation. The MAPK pathway, including ERK, JNK, and p38, is also modulated by this compound to protect against oxidative stress-induced apoptosis.

Caption: this compound modulates PI3K/Akt and MAPK signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

Caption: Experimental workflow for analyzing signaling pathways.

Conclusion

This compound demonstrates a robust and multi-faceted antioxidant capacity in various biological systems. Its ability to directly scavenge free radicals, coupled with its indirect antioxidant effects through the upregulation of endogenous defense mechanisms via the Nrf2/ARE, PI3K/Akt, and MAPK signaling pathways, positions it as a compelling candidate for further investigation in the prevention and treatment of oxidative stress-related diseases. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this promising natural compound.

References

Discovery and isolation of Isoorientin from novel plant species

An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Isoorientin from Plant Species

Introduction

This compound, a naturally occurring C-glycosyl flavonoid of luteolin, has garnered significant attention within the scientific and pharmaceutical communities for its wide spectrum of bioactive properties. As a 6-C-glucoside of luteolin, this compound is found in various plant species and has demonstrated considerable potential as an antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic agent.[1][2][3] Modern research indicates that this compound exerts significant protective effects against myocardial ischemia and anoxia. The growing interest in its therapeutic applications necessitates the development of robust and efficient methods for its extraction, isolation, and quantification from novel and abundant botanical sources.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recent findings on plant sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of the key cellular signaling pathways it modulates.

Novel Plant Sources and this compound Content

Recent phytochemical analyses have identified several promising plant species as rich sources of this compound. The concentration of this compound can vary significantly depending on the species, the part of the plant used, and geographical location. Bamboo leaves, various Gentiana species, and Vaccinium bracteatum have been highlighted as particularly potent sources.[4][5] A quantitative summary of this compound content in selected species is presented below.

| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Reference |

| Gentiana olivieri | Leaves | 3.70% | |

| Gentiana olivieri | Flowers | 3.28% | |

| Gentiana gelida | Flowers | 3.52% | |

| Gentiana asclepiadea | Leaves | 3.07% | |

| Gentiana cruciata | Leaves | 2.27% | |

| Vaccinium bracteatum | Leaf Extract | 3.45 mg/g | |

| Bamboo Leaves (Folium Bambosae) | Leaf Flavones | > 2% | |

| Wasabia japonica | Flowers | Major Component |

Experimental Protocols: From Extraction to Purification

The isolation of high-purity this compound from plant matrices involves a multi-step process, beginning with extraction and followed by several stages of purification. The general workflow is depicted below.

Caption: A generalized workflow for the extraction and purification of this compound.

Extraction Protocols

The initial step involves extracting crude flavonoids from the prepared plant material.

-

Conventional Solvent Extraction:

-

Objective: To extract this compound and other flavonoids from dried, powdered plant material.

-

Protocol:

-

Mix the powdered plant material (e.g., bamboo leaves) with an anhydrous alcohol solution at a solid-liquid ratio ranging from 1:5 to 1:15 (g/ml).

-

Perform the extraction at a controlled temperature, for instance, 35°C.

-

The extraction can be enhanced using methods like heat reflux or maceration with soaking for extended periods (e.g., 12 hours).

-

Filter the mixture using medium-speed filter paper to separate the liquid extract from the solid plant residue.

-

Concentrate the resulting filtrate under reduced pressure to obtain the crude this compound extract.

-

-

-

Negative Pressure Extraction:

-

Objective: To efficiently extract this compound at lower temperatures to prevent thermal degradation.

-

Protocol:

-

Place the prepared plant material into a negative pressure container with an extraction solvent (e.g., ethanol-water mixture) at a ratio of 1:10 to 1:15 (g/ml).

-

Allow the mixture to digest for 1-2 hours under negative pressure (-0.065 to -0.075 MPa) and low temperature (30-35°C).

-

Filter the solution, collect the filtrate, and concentrate it to yield the crude extract. Using this method on bamboo leaves has been shown to produce an extract with an this compound purity of 8.3%.

-

-

Purification Protocols

Crude extracts contain a mixture of compounds, necessitating further purification to isolate this compound.

-

Macroporous Resin Column Chromatography:

-

Objective: To separate this compound from other compounds based on polarity.

-

Protocol:

-

Dissolve the crude extract in an appropriate solvent to prepare the sample solution.

-

Pack a chromatography column with a suitable macroporous resin (e.g., HPD-500, D101).

-

Load the sample solution onto the resin column.

-

Elute the column with a gradient of solvents, typically starting with water and gradually increasing the concentration of ethanol or methanol.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those rich in this compound.

-

Combine and concentrate the this compound-rich fractions.

-

-

-

High-Purity Isolation by Preparative HPLC:

-

Objective: To achieve high-purity (>98%) this compound for analytical standards or pharmacological studies.

-

Protocol:

-

Dissolve the semi-purified extract from the previous step in the mobile phase.

-

Utilize a preparative or semi-preparative HPLC system equipped with a reversed-phase C18 column.

-

Employ an isocratic or gradient mobile phase system, such as water-methanol-glacial acetic acid (e.g., 65:35:5 v/v/v), to achieve separation.

-

Set the detector at the maximum absorption wavelength for this compound (around 350-380 nm).

-

Collect the peak corresponding to the retention time of the this compound standard.

-

Evaporate the solvent to obtain crystalline, high-purity this compound. Purity levels as high as 98.7% have been achieved from bamboo leaf flavones using a combination of resin chromatography and recrystallization.

-

-

Analytical Method for Quantification